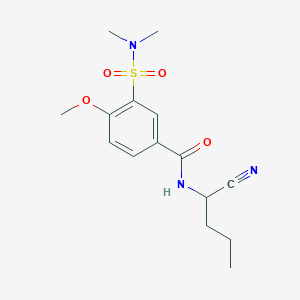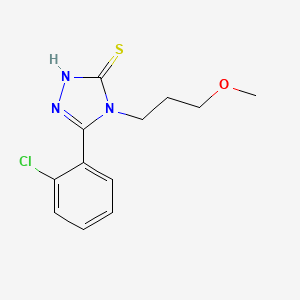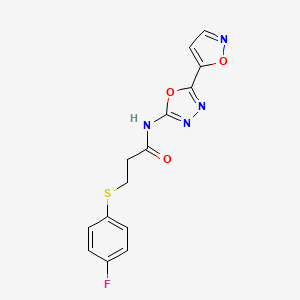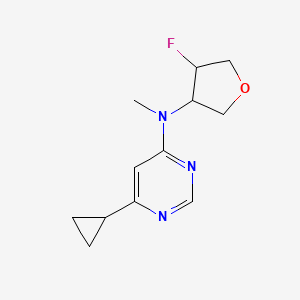
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide, also known as ADX-71441, is a novel drug compound that has been the focus of scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators, which enhance the activity of specific receptors in the brain.
作用機序
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide acts as a positive allosteric modulator of the mGluR4 receptor, which enhances the activity of the receptor. This results in the inhibition of the release of glutamate, a neurotransmitter that is involved in several neurological disorders. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to increase the activity of mGluR4 in a dose-dependent manner, and its effects are reversible.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to reduce anxiety and depression-like behavior in animal models. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has several advantages for lab experiments. It has been shown to have a high affinity for the mGluR4 receptor, which makes it a potent modulator of the receptor. It has also been shown to have good bioavailability and to cross the blood-brain barrier. However, N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has some limitations for lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It is also relatively expensive, which may limit its use in large-scale studies.
将来の方向性
There are several future directions for the research on N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide. One direction is to investigate its potential therapeutic applications in neurological disorders, such as Parkinson's disease, Alzheimer's disease, and anxiety. Another direction is to investigate its potential as a neuroprotective agent in other neurological disorders. Additionally, further studies are needed to investigate the safety and efficacy of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide in humans. Finally, research is needed to develop more potent and selective modulators of the mGluR4 receptor.
合成法
The synthesis of N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with cyanobutylamine, followed by the reaction of the resulting compound with dimethylsulfamoyl chloride. The final product is obtained after purification using column chromatography. The purity of the compound is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to enhance the activity of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating the release of neurotransmitters in the brain. This receptor is involved in several neurological disorders, including Parkinson's disease, anxiety, and depression. N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-5-6-12(10-16)17-15(19)11-7-8-13(22-4)14(9-11)23(20,21)18(2)3/h7-9,12H,5-6H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUJNMFSFLIXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-3-(dimethylsulfamoyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)


![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)


![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)